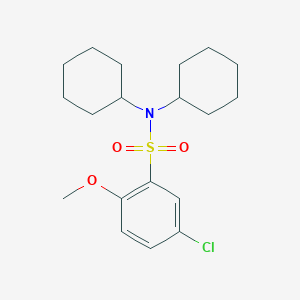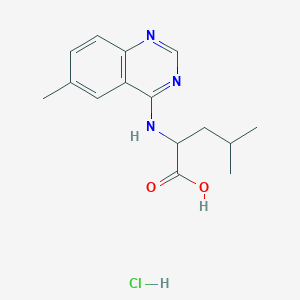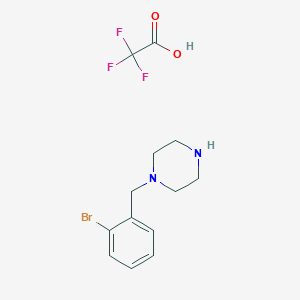![molecular formula C18H17N7O2 B4897931 6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)
6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.
Mechanism of Action
6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine binds to the heme group of sGC, which is essential for the catalytic activity of the enzyme. This prevents the binding of NO and other activators to sGC, leading to the inhibition of cGMP production. This compound has been shown to be a competitive inhibitor of sGC, with a Ki value of 15 nM.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, vasodilation, and neurotransmission. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in various models of disease. However, this compound has been found to have limited efficacy in some experimental models, which may be due to the presence of alternative pathways that can compensate for the inhibition of sGC.
Advantages and Limitations for Lab Experiments
6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a highly selective and potent inhibitor of sGC, which makes it a valuable tool for investigating the role of this enzyme in various physiological and pathological processes. However, this compound has been found to have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, this compound has been shown to be unstable in the presence of light and air, which can affect its potency and stability over time.
Future Directions
There are several future directions for research involving 6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. One area of interest is the development of more stable and soluble analogs of this compound that can be used in experimental models. Another area of interest is the investigation of the role of sGC in the regulation of mitochondrial function, which has been implicated in a number of diseases. Finally, the development of novel therapeutic agents targeting sGC and its downstream signaling pathways may have important implications for the treatment of various diseases, including cardiovascular disease, cancer, and neurological disorders.
Synthesis Methods
6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized through a multi-step process involving the condensation of 2-nitrobenzaldehyde with morpholine, followed by the reaction with 6-quinolinecarboxaldehyde and subsequent reduction with hydrogen gas. The final product is obtained through the reaction of the intermediate with 5-aminopyrazine-2-carboxylic acid.
Scientific Research Applications
6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been extensively used in scientific research to study the role of sGC in cardiovascular, respiratory, and neurological systems. It has been shown to inhibit the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), which are key signaling molecules involved in vasodilation, platelet aggregation, and neurotransmission. This compound has also been used to investigate the role of sGC in cancer, inflammation, and oxidative stress.
properties
IUPAC Name |
5-morpholin-4-yl-N-(quinolin-6-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c1-2-13-10-12(3-4-14(13)19-5-1)11-20-17-18(25-6-8-26-9-7-25)22-16-15(21-17)23-27-24-16/h1-5,10H,6-9,11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZFLOPTVQWWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NON=C3N=C2NCC4=CC5=C(C=C4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)
![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)
![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)


![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![N-(4-bromophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4897914.png)

![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)
